5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine
Overview
Description
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H9N5O2. It is known for its role as an intermediate in the synthesis of various herbicides, particularly Penoxsulam, which is used to control grasses, sedges, and broadleaf weeds in rice culture .
Mechanism of Action
Target of Action
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is primarily used as an intermediate in the synthesis of Penoxsulam , a herbicide developed for controlling grasses, sedges, and broadleaf weeds in rice culture . The primary target of this compound is the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids .
Mode of Action
This compound, as an intermediate in the synthesis of Penoxsulam, contributes to the inhibition of the ALS enzyme . This inhibition prevents the production of essential amino acids required for plant growth, leading to the death of the plant .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts the production of these amino acids, leading to a halt in protein synthesis and plant growth .
Result of Action
The result of the action of this compound is the successful synthesis of Penoxsulam . The latter, when applied to fields, inhibits the ALS enzyme in plants, leading to their death .
Action Environment
The action of this compound is influenced by the conditions of the chemical reactions it is involved in during the synthesis of Penoxsulam. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine involves several steps:
Starting Materials: The synthesis begins with 5-chloro or 5-methoxy substituted 3-amino-8-methoxy-[1,2,4]triazolo[4,3-c]pyrimidine.
Reaction with Methoxide: This intermediate is reacted with sodium or potassium methoxide in an alcohol solvent to yield the desired product
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring higher yields and efficiency. The process involves the use of strong alkali conditions and acrylate to achieve a total yield of around 39% .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo methoxy substitution when the 5-substituent is chloro.
Cyclization Reactions: It can form cyclic intermediates through reactions with cyanogen bromide.
Common Reagents and Conditions
Sodium Methoxide: Used in methanol for substitution reactions.
Ethyl Acrylate: Used in cyclization reactions.
Cyanogen Bromide: Used for forming cyclic intermediates.
Major Products Formed
The major products formed from these reactions include various substituted triazolo-pyrimidines, which are intermediates for herbicide synthesis .
Scientific Research Applications
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is primarily used as an intermediate in the synthesis of herbicides like Penoxsulam.
Comparison with Similar Compounds
Similar Compounds
Penoxsulam: A herbicide that contains the 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl] moiety.
Other Triazolo-Pyrimidines: Compounds with similar structures but different substituents, used in various chemical and biological applications.
Uniqueness
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine is unique due to its specific substitution pattern, which makes it a valuable intermediate for synthesizing herbicides with high efficacy and selectivity .
Properties
IUPAC Name |
5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-13-4-3-9-7(14-2)12-5(4)10-6(8)11-12/h3H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPBHJHAPAUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N2C1=NC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466114 | |
Record name | 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219715-62-5 | |
Record name | 5,8-Dimethoxy(1,2,4)triazolo(1,5-C)pyrimidin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,2,4]Triazolo[1,5-c]pyrimidin-2-amine, 5,8-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,8-DIMETHOXY(1,2,4)TRIAZOLO(1,5-C)PYRIMIDIN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0129526470 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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